molecular formula C13H16ClN3O4S B12781954 N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;hydrochloride CAS No. 248958-45-4

N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;hydrochloride

Cat. No.: B12781954
CAS No.: 248958-45-4
M. Wt: 345.80 g/mol
InChI Key: YKIQZKDHOOELKY-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a benzoxepine ring, a sulfonyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;hydrochloride involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxepine ring, introduction of the sulfonyl group, and the final coupling with the carboxamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxamide group can be reduced to form amine derivatives.

    Substitution: The benzoxepine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

Scientific Research Applications

N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxepine derivatives, sulfonyl-containing compounds, and carboxamide derivatives. Examples include:

  • 9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide
  • N-(diaminomethylidene)-benzoxepine derivatives

Uniqueness

N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and functionalization, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

248958-45-4

Molecular Formula

C13H16ClN3O4S

Molecular Weight

345.80 g/mol

IUPAC Name

N-(diaminomethylidene)-9-methylsulfonyl-2,3-dihydro-1-benzoxepine-4-carboxamide;hydrochloride

InChI

InChI=1S/C13H15N3O4S.ClH/c1-21(18,19)10-4-2-3-8-7-9(5-6-20-11(8)10)12(17)16-13(14)15;/h2-4,7H,5-6H2,1H3,(H4,14,15,16,17);1H

InChI Key

YKIQZKDHOOELKY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1OCCC(=C2)C(=O)N=C(N)N.Cl

Origin of Product

United States

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